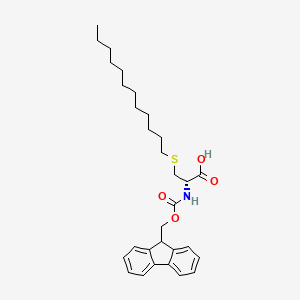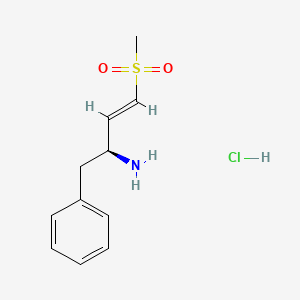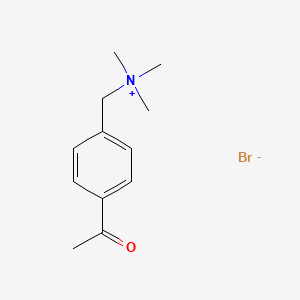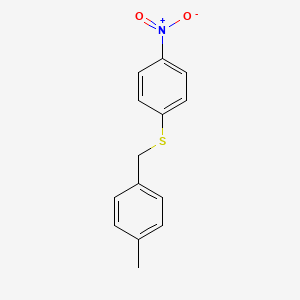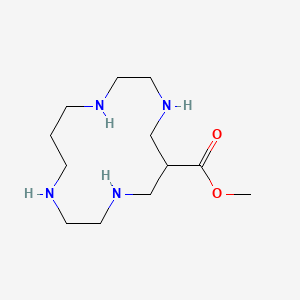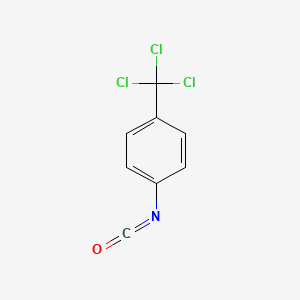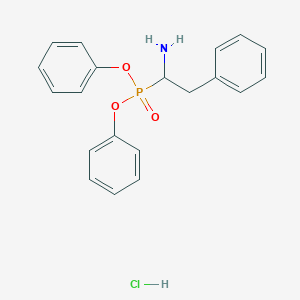
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is a chemical compound with the molecular formula C20H21ClNO2P. It is known for its unique structure, which includes a phosphonate group attached to an amino-phenylethyl backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride typically involves the reaction of diphenylphosphinic chloride with 1-amino-2-phenylethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted amino-phenylethyl compounds .
科学研究应用
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, blocking the normal substrate from accessing the site .
相似化合物的比较
Similar Compounds
- Diphenylphosphinic chloride
- 1-amino-2-phenylethanol
- Phosphonate esters
Uniqueness
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is unique due to its combined structural features of a phosphonate group and an amino-phenylethyl backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
1-diphenoxyphosphoryl-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO3P.ClH/c21-20(16-17-10-4-1-5-11-17)25(22,23-18-12-6-2-7-13-18)24-19-14-8-3-9-15-19;/h1-15,20H,16,21H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASSQNFAQQHNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)
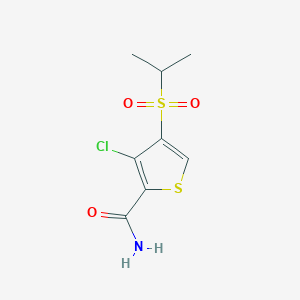
![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)

